2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 332412-73-4
VCID: VC0498966
InChI: InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Molecular Formula: C17H16N4OS2
Molecular Weight: 356.5g/mol

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide

CAS No.: 332412-73-4

Main Products

VCID: VC0498966

Molecular Formula: C17H16N4OS2

Molecular Weight: 356.5g/mol

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide - 332412-73-4

CAS No. 332412-73-4
Product Name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
Molecular Formula C17H16N4OS2
Molecular Weight 356.5g/mol
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
Standard InChI InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22)
Standard InChIKey LFSCSFZFPZAICQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
PubChem Compound 1103372
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator